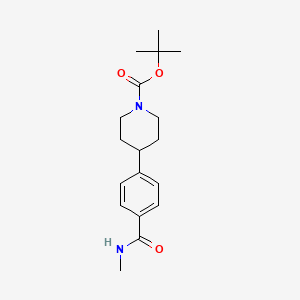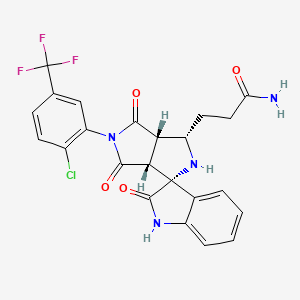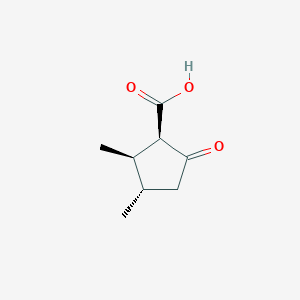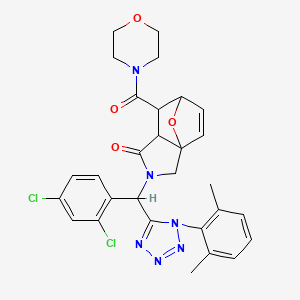
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves several steps. One common synthetic route includes the reaction of 4-(4-methylcarbamoylphenyl)piperidine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to introduce the Boc protecting group . The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to facilitate the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can undergo various chemical reactions, including:
Scientific Research Applications
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of more complex molecules and is used in the study of protein interactions and functions . Additionally, it is employed in medicinal chemistry for the development of potential therapeutic agents .
Mechanism of Action
The mechanism of action of 1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors . The Boc protecting group can be selectively removed under acidic conditions, allowing the compound to interact with its target and exert its effects . The pathways involved in its action depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
1-N-Boc-4-(4-methylcarbamoylphenyl)piperidine can be compared with other similar compounds, such as:
1-Boc-4-anilinopiperidine: This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
4-anilinopiperidine: Another intermediate in the synthesis of fentanyl, differing in the absence of the Boc protecting group.
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and applications in proteomics research .
Properties
CAS No. |
959246-54-9 |
|---|---|
Molecular Formula |
C18H26N2O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)20-11-9-14(10-12-20)13-5-7-15(8-6-13)16(21)19-4/h5-8,14H,9-12H2,1-4H3,(H,19,21) |
InChI Key |
AAEVPDXWHPPQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Triethoxymethyl)selanyl]benzene](/img/structure/B12629678.png)

![3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine;2,2,2-trifluoroacetic acid](/img/structure/B12629692.png)

![N-[2-(6-chloropyridin-3-yl)prop-2-en-1-yl]benzamide](/img/structure/B12629704.png)
![2-{[8-(3-chlorophenyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12629707.png)
![2,3-Dioxa-5-azabicyclo[2.2.2]oct-7-ene-5-carboxylic acid ethyl ester](/img/structure/B12629712.png)
![N-Cyclohexyl-4-[4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12629715.png)

![Methyl 1-(4-bromophenyl)-5-(3-chloro-2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12629724.png)

![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)
![Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12629733.png)
